molecular formula C7H12Cl2N2O B8138475 2-(Pyridin-3-yloxy)ethanamine dihydrochloride

2-(Pyridin-3-yloxy)ethanamine dihydrochloride

Cat. No.: B8138475
M. Wt: 211.09 g/mol
InChI Key: RVCXYBSSWUSTOW-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl It is a derivative of ethanamine, where the amino group is substituted with a pyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)ethanamine dihydrochloride typically involves the reaction of 3-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted ethanamine derivatives.

Scientific Research Applications

2-(Pyridin-3-yloxy)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)ethanamine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yloxy)ethanamine
  • 2-(Pyridin-4-yloxy)ethanamine
  • 3-(2-Aminoethoxy)pyridine

Uniqueness

2-(Pyridin-3-yloxy)ethanamine dihydrochloride is unique due to the position of the pyridin-3-yloxy group, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-pyridin-3-yloxyethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-3-5-10-7-2-1-4-9-6-7;;/h1-2,4,6H,3,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCXYBSSWUSTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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